REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH3:10].C1C(=O)N([Br:18])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH2:10][Br:18]
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Name
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Quantity
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20 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)OC)C
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Name
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Quantity
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19.58 g
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Type
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reactant
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Smiles
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C1CC(=O)N(C1=O)Br
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Name
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Quantity
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200 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 1000-mL round-bottom flask, was placed
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Type
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TEMPERATURE
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Details
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The resulting solution was heated
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Type
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TEMPERATURE
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Details
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to reflux for 7 hs in an oil bath
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Type
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FILTRATION
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Details
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The resulting solids were filtered out
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under vacuum
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Type
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CUSTOM
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Details
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This resulted in 5.9 g (21%) of 1-bromo-2-(bromomethyl)-4-methoxybenzene as a light yellow solid
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Name
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Type
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Smiles
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BrC1=C(C=C(C=C1)OC)CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |